molecular formula C15H22FN3O B5831233 3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide

Cat. No.: B5831233
M. Wt: 279.35 g/mol
InChI Key: NUNNWMDTJATEJM-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two key substituents: a 4-ethylpiperazine group at the 3-position and a 3-fluorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-18-8-10-19(11-9-18)7-6-15(20)17-14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNWMDTJATEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide typically involves the reaction of 4-ethylpiperazine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Amine Substituent Aryl Group Key Properties/Applications Reference
Target Compound Propanamide 4-Ethylpiperazine 3-Fluorophenyl Hypothesized kinase inhibition N/A
YPC-21817 () Thiazolidine-2,4-dione 4-Ethylpiperazine 3-Fluorophenyl Pan-Pim kinase inhibitor
3-(3,4-Dihydroisoquinolinyl)-N-(3-fluorophenyl)propanamide () Propanamide 3,4-Dihydroisoquinoline 3-Fluorophenyl Structural analog with altered amine
Golidocitinib () Propanamide 4-Methylpiperazine Indole-pyrimidine complex Janus kinase (JAK) inhibitor
7e, 7f, 7g () Xanthone-propanamide Varied (ethylpiperazine, methylpiperidine, etc.) 7-Nitro-9-oxo-xanthen-3-yl Anti-cancer (topoisomerase target)

Key Observations:

Piperazine vs. Other Amine Substituents: The 4-ethylpiperazine group in the target compound and YPC-21817 contrasts with the 4-methylpiperazine in golidocitinib . Ethyl substitution may enhance lipophilicity and membrane permeability compared to methyl.

Aryl Group Modifications: The 3-fluorophenyl group is conserved in YPC-21817 and the target compound, suggesting its role in target binding. In contrast, xanthone derivatives () use a nitro-xanthenone core, which likely shifts activity toward topoisomerase inhibition .

Biological Implications: YPC-21817, a close analog, demonstrates nanomolar potency against Pim kinases, highlighting the importance of the 3-fluorophenyl/4-ethylpiperazine combination for kinase binding . Golidocitinib’s indole-pyrimidine substituent enables JAK inhibition, illustrating how divergent aryl groups direct therapeutic applications .

Key Observations:

  • Xanthone derivatives () exhibit moderate to high yields (33–63%), with ethylpiperazine-containing compounds (e.g., 7e) showing superior yields compared to morpholino or pyrrolidine analogs .
  • The target compound’s synthesis likely involves amide coupling between 3-fluorophenylamine and 3-(4-ethylpiperazin-1-yl)propanoyl chloride, analogous to methods in and .

Pharmacological and Physicochemical Properties

Hypothesized Properties Based on Analogues:

Solubility: The 4-ethylpiperazine group may improve water solubility compared to bulkier amines (e.g., dihydroisoquinoline in ) .

Metabolic Stability : Fluorine substitution on the aryl group (3-fluorophenyl) could reduce oxidative metabolism, as seen in other fluorinated pharmaceuticals .

Target Selectivity : Piperazine derivatives often target GPCRs or kinases, while xanthone-propanamides () favor topoisomerase inhibition .

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